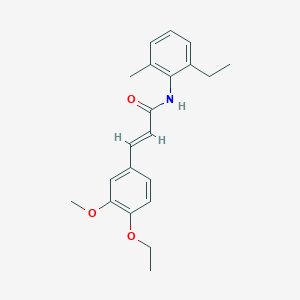![molecular formula C16H19N5 B2600953 2,5,6-trimethyl-7-[2-(pyridin-2-yl)ethyl]-1H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-imine CAS No. 1097163-83-1](/img/structure/B2600953.png)
2,5,6-trimethyl-7-[2-(pyridin-2-yl)ethyl]-1H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine derivatives are a common structural motif in natural products and have found applications in diverse fields, from functional materials (photovoltaics, ligands, dyes), to agrochemistry and medicinal chemistry . The pyridine core ranks second out of the most used heterocycles in medicinal compounds .
Synthesis Analysis
The synthesis of pyridine-containing biaryls is challenging, particularly at the 2-position. In transition-metal-catalysed coupling chemistry, the use of 2-pyridyl derivatives as nucleophilic coupling partners has proved notoriously difficult in traditional cross-coupling reactions .Chemical Reactions Analysis
The topic of chemical reactions of pyridine derivatives encompasses traditional cross-coupling processes, modifications to the Suzuki–Miyaura coupling, as well as alternative nucleophilic reagents and recent developments in C−H activation .Aplicaciones Científicas De Investigación
Synthesis and Labeling for Pharmacokinetic Studies
One significant application involves the synthesis of derivatives for pharmacokinetic studies. A study by Greiner et al. (2002) synthesized doubly 13C-labelled antalarmin isotopomers for such purposes. These compounds were obtained through a 5 and 6 step synthesis process, yielding fair overall yields and high isotopic purity, essential for detailed pharmacokinetic analysis (Greiner et al., 2002).
Antagonists for CRHR1 Receptor
Another application is the development of radiolabeled high-affinity antagonists for the corticotropin-releasing hormone type 1 receptor (CRHR1). Hiebel et al. (2006) prepared a novel non-peptidic radiolabeled antagonist with potential uses in receptor-selective displacement studies, highlighting the compound's utility in cell-based binding assays (Hiebel et al., 2006).
Stereoselective Pyrroline-Ring Formation
The compound also serves as a basis for stereoselective pyrroline-ring formation. Noguchi et al. (2003) described the thermal reaction of related compounds, demonstrating the stereoselective generation of conjugated azomethine ylides essential for pyrroline-ring formation, offering insights into novel synthetic methodologies (Noguchi et al., 2003).
Synthesis of Pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines
DMAP catalyzed synthesis of new tricyclic pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines, as described by Khashi et al. (2015), demonstrates the compound's versatility in synthesizing complex heterocyclic structures, which could have various biological applications (Khashi et al., 2015).
Molecular Structure Analysis
The compound's molecular structure analysis, as shown in a study by Slauson et al. (2008), reveals the pyrrolopyrimidine ring system's nearly planar nature, offering foundational knowledge for further chemical and pharmacological research (Slauson et al., 2008).
Direcciones Futuras
Propiedades
IUPAC Name |
2,5,6-trimethyl-7-(2-pyridin-2-ylethyl)pyrrolo[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5/c1-10-11(2)21(9-7-13-6-4-5-8-18-13)16-14(10)15(17)19-12(3)20-16/h4-6,8H,7,9H2,1-3H3,(H2,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZHZDKZJNQTISJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=NC(=NC(=C12)N)C)CCC3=CC=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-Methyl-2-propan-2-ylfuro[2,3-d]pyrimidine](/img/structure/B2600870.png)
![(3E)-3-{[(3-fluorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2600871.png)
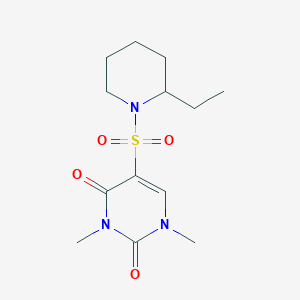
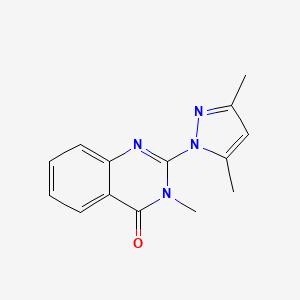
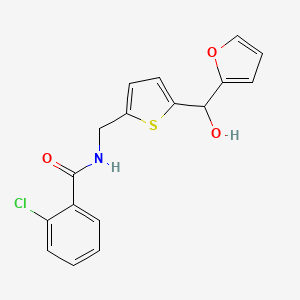
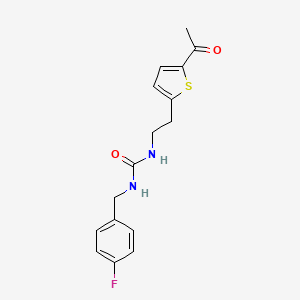
![N-(5-chloro-2-methoxyphenyl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2600880.png)


![(1,3-dimethyl-1H-pyrazol-5-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2600884.png)
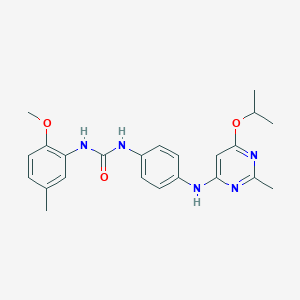

![3-(7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)-N-methylpropanamide](/img/structure/B2600890.png)
